N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S2/c23-20(18-9-4-12-25-18)19-11-10-15(26-19)13-22-21(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-12H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APELLEYXYNTPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
For instance, some thiophene derivatives have been shown to inhibit key enzymes or interact with cellular receptors, leading to changes in cellular function.
Comparison with Similar Compounds
Structural Comparisons
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : Features a thiophene-2-carboxamide group linked to a 2-nitrophenyl substituent.
- Key Parameters :
- Supramolecular Interactions : Crystal packing involves weak C–H⋯O/S interactions and lacks classical hydrogen bonds .
Naphthalene-Based Carboxamides (General Class)
- Electronic Effects : Naphthalene’s extended π-system enhances electron delocalization compared to smaller aromatic systems like benzene or pyridine.
- Steric Considerations : The methylene bridge in the target compound may increase conformational flexibility compared to rigid analogs like N-(2-nitrophenyl)thiophene-2-carboxamide.
Functional Comparisons
Bioactivity
- Antimicrobial Activity: Thiophene carboxamide derivatives (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit antibacterial and antifungal properties, though genotoxicity in mammalian cells has been reported .
- Pharmacological Potential: The naphthalene moiety in the target compound may enhance binding to hydrophobic protein pockets, a feature exploited in kinase inhibitors and DNA-intercalating agents.
Data Table: Key Structural and Functional Parameters
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